molecular formula C11H16ClNS B1431768 4-(Cyclopentylsulfanyl)aniline hydrochloride CAS No. 1423034-36-9

4-(Cyclopentylsulfanyl)aniline hydrochloride

Cat. No.: B1431768
CAS No.: 1423034-36-9
M. Wt: 229.77 g/mol
InChI Key: IZRBHBWGYGHVKM-UHFFFAOYSA-N
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Description

4-(Cyclopentylsulfanyl)aniline hydrochloride is a chemical compound with the molecular formula C11H15NS and a molecular weight of 193.31 g/mol . It is an aniline derivative functionalized with a cyclopentylsulfanyl (cyclopentylthio) group. The compound is supplied as the hydrochloride salt to enhance its stability and solubility, making it more convenient for handling in various experimental setups. As a building block in organic synthesis, this compound integrates two key moieties: a primary aniline group, which can undergo diazotization and other coupling reactions, and a cyclopentylsulfanyl group, which can participate in sulfur-based redox chemistry or serve as a lipophilic spacer . This makes it a valuable intermediate for medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules like aryl ethers and other sulfur-containing compounds for biological screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Properties

IUPAC Name

4-cyclopentylsulfanylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS.ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;/h5-8,10H,1-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRBHBWGYGHVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423034-36-9
Record name 4-(cyclopentylsulfanyl)aniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach to 4-(Cyclopentylsulfanyl)aniline hydrochloride involves the nucleophilic substitution of aniline with cyclopentylsulfanyl chloride. This reaction proceeds under controlled conditions, typically in the presence of a base to neutralize the hydrochloric acid generated and to drive the reaction forward.

  • Starting Materials:

    • Aniline (C6H5NH2)
    • Cyclopentylsulfanyl chloride (C5H9SCl)
  • Reaction Conditions:

    • Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is used to neutralize HCl formed.
    • Solvent: Commonly polar aprotic solvents or aqueous-organic mixtures.
    • Temperature: Mild to moderate temperatures to optimize yield and minimize side reactions.
    • Purification: The crude product is purified by recrystallization or other suitable techniques to isolate the hydrochloride salt.
  • Reaction Scheme:
    $$
    \text{Aniline} + \text{Cyclopentylsulfanyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{4-(Cyclopentylsulfanyl)aniline} \xrightarrow{\text{HCl}} \text{this compound}
    $$

This process is straightforward and scalable, making it suitable for both laboratory synthesis and industrial production.

Industrial Production Methods

In industrial settings, the synthesis is adapted for large-scale manufacturing with emphasis on process efficiency, yield, and purity:

  • Reactor Systems: Automated batch reactors or continuous flow reactors are employed for precise control.
  • Optimization Parameters:
    • Temperature control to prevent decomposition or side reactions.
    • Reactant concentration adjustment to maximize conversion.
    • Use of continuous extraction or crystallization units to isolate the hydrochloride salt efficiently.
  • Purification: Industrial purification often involves crystallization under controlled cooling rates or solvent systems to ensure high purity.

Comparative Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale
Base used Sodium hydroxide or potassium carbonate Same, with optimized stoichiometry
Solvent Polar aprotic or aqueous-organic mix Optimized solvent system for solubility
Temperature Mild to moderate (e.g., 20–60 °C) Precisely controlled (20–80 °C)
Reaction time Several hours Reduced via continuous flow or optimized mixing
Purification method Recrystallization Controlled crystallization and filtration
Yield Moderate to high (variable by conditions) High, optimized for cost-effectiveness

Chemical Reaction Analysis Relevant to Preparation

The preparation involves nucleophilic aromatic substitution at the para position relative to the amino group, facilitated by the electrophilic cyclopentylsulfanyl chloride. The base neutralizes the HCl byproduct, preventing protonation of aniline which would reduce nucleophilicity.

  • Reaction Type: Nucleophilic substitution (S_NAr-like mechanism on aniline nitrogen).
  • Byproducts: Hydrochloric acid, which is neutralized by the base.
  • Salt Formation: Post-reaction, hydrochloric acid is added or formed in situ to convert the free base into its hydrochloride salt, improving stability and crystallinity.

Summary Table of Preparation Method

Step Description Key Conditions/Notes
1. Reactants mixing Aniline + cyclopentylsulfanyl chloride Base present (NaOH or K2CO3), solvent system
2. Reaction Nucleophilic substitution to form 4-(cyclopentylsulfanyl)aniline Mild to moderate temperature, stirring
3. Neutralization Base neutralizes HCl byproduct Prevents protonation of aniline
4. Salt formation Addition or in situ formation of hydrochloride salt HCl addition or controlled acidification
5. Purification Recrystallization or filtration Solvent choice critical for purity
6. Drying and isolation Obtain pure this compound Controlled drying to maintain crystal integrity

Research Findings and Notes

  • The cyclopentylsulfanyl substituent imparts unique hydrophobic and steric properties influencing reaction kinetics and product stability.
  • Base choice affects reaction rate and yield; potassium carbonate often preferred for milder conditions.
  • Purity of starting materials and solvent quality significantly impact final product quality.
  • Industrial processes may incorporate continuous flow systems to enhance reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylsulfanyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclopentylsulfanyl)aniline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 4-(Cyclopentylsulfanyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Aniline Hydrochlorides

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Key Applications/Reactivity References
4-(Cyclopentylsulfanyl)aniline hydrochloride C₁₁H₁₆ClNS* ~229.5 Cyclopentylsulfanyl (S-C₅H₉) Discontinued; potential drug synthesis
4-Chloro-2-(methylsulfanyl)aniline hydrochloride C₇H₉Cl₂NS 210.12 Chloro (Cl), methylsulfanyl (S-CH₃) Intermediate in heterocyclic synthesis
4-(Methylsulfonyl)aniline hydrochloride C₇H₉NO₂S 171.21 Methylsulfonyl (SO₂-CH₃) Electron-withdrawing group for amidation
4-(Trifluoromethyl)aniline hydrochloride C₇H₇ClF₃N 197.59 Trifluoromethyl (CF₃) Synthesis of agrochemicals, fluorinated drugs
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl C₉H₁₁N₃·HCl 197.66 Imidazolyl (heterocyclic) Organic synthesis, coordination chemistry
4-((4-Chlorophenyl)sulfonyl)aniline C₁₂H₁₀ClNO₂S 267.73 Chlorophenylsulfonyl (SO₂-C₆H₄Cl) Material science, sulfonamide drug precursors

*Inferred from structural analysis.

Electron-Donating vs. Electron-Withdrawing Groups
  • Cyclopentylsulfanyl (S-C₅H₉) : The sulfur atom in the thioether group is less electron-withdrawing compared to sulfonyl (SO₂) groups. This enhances the nucleophilicity of the aniline nitrogen, making it reactive in alkylation or acylation reactions .
  • Methylsulfonyl (SO₂-CH₃) : Strong electron-withdrawing effects reduce the basicity of the aniline nitrogen, favoring electrophilic substitution at meta positions. This group is common in sulfa drugs and enzyme inhibitors .
  • Trifluoromethyl (CF₃) : The electronegative CF₃ group stabilizes adjacent positive charges, improving metabolic stability in pharmaceuticals (e.g., kinase inhibitors) .
Steric and Lipophilic Considerations
  • Cyclopentyl vs.
  • Chlorophenylsulfonyl (SO₂-C₆H₄Cl) : The bulky sulfonyl group in 4-((4-Chlorophenyl)sulfonyl)aniline increases molecular weight and hydrophobicity, making it suitable for hydrophobic interactions in material science .

Biological Activity

4-(Cyclopentylsulfanyl)aniline hydrochloride (CAS No. 1423034-36-9) is a compound characterized by its unique cyclopentylsulfanyl moiety, which influences both its chemical reactivity and biological activity. The presence of sulfur in its structure suggests potential interactions with various biological targets, making it an interesting candidate for medicinal chemistry.

The molecular formula of this compound is C11H16ClNSC_{11}H_{16}ClNS. Its structural features include:

  • Cyclopentyl Group : Contributes to the compound's hydrophobic characteristics.
  • Sulfanyl Moiety : Implicated in various biochemical interactions due to its ability to form strong bonds with biological macromolecules.

The exact mechanism of action for this compound remains partially understood. However, preliminary studies indicate that it may interact with specific enzymes and receptors, leading to modulation of biological pathways. The compound may undergo various chemical reactions including:

  • Oxidation : Formation of sulfoxides or sulfones.
  • Reduction : Conversion to amines or thiols.
  • Substitution Reactions : Electrophilic aromatic substitution can occur, leading to diverse derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-[(Cyclohexylsulfanyl)methyl]aniline hydrochlorideC12H18ClNSC_{12}H_{18}ClNSDifferent cycloalkane substituent
3-[(Cyclopropylsulfanyl)methyl]aniline hydrochlorideC12H18ClNSC_{12}H_{18}ClNSSmaller cycloalkane substituent
3-[(Cyclobutylsulfanyl)methyl]aniline hydrochlorideC12H18ClNSC_{12}H_{18}ClNSIntermediate cycloalkane size

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Synthesis and Evaluation of Related Compounds : A study evaluating novel substituted anilines indicated that structural modifications could significantly enhance antiproliferative activity against cancer cell lines, suggesting that similar alterations in this compound could yield beneficial properties .
  • Biological Evaluation : Investigations into other sulfanyl-containing compounds have demonstrated their ability to inhibit specific enzymes and modulate receptor activity, which could be extrapolated to predict the biological behavior of this compound.

Q & A

Basic: What are the standard methods for synthesizing 4-(Cyclopentylsulfanyl)aniline hydrochloride?

Methodological Answer:
The synthesis of arylthioaniline hydrochlorides typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized by reacting 4-chloronitrobenzene with a nucleophile (e.g., N-methylpiperazine) in a polar solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃), followed by nitro-group reduction and HCl salt formation . For this compound, cyclopentanethiol could replace N-methylpiperazine in a similar pathway. Key steps include:

Substitution : React 4-chloronitrobenzene with cyclopentanethiol in DMF/K₂CO₃.

Reduction : Use catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to reduce the nitro group to an amine.

Salt Formation : Treat with concentrated HCl in ethanol to precipitate the hydrochloride salt.
Validation : Monitor reaction progress via TLC (Rf shift) and confirm purity via melting point and HPLC .

Advanced: How do steric and electronic effects of the cyclopentylsulfanyl group influence reaction kinetics in synthesis?

Methodological Answer:
The cyclopentylsulfanyl substituent introduces steric hindrance due to its bulky cycloalkyl group, which can slow nucleophilic substitution rates compared to smaller substituents (e.g., methyl). Electronic effects (weakly electron-donating via sulfur) may stabilize intermediates. To optimize synthesis:

  • Kinetic Studies : Compare reaction rates of 4-chloronitrobenzene with cyclopentanethiol vs. smaller thiols (e.g., ethanethiol) under identical conditions.
  • DFT Modeling : Use computational tools (e.g., Gaussian) to analyze transition-state geometries and charge distribution .
    Data Contradiction : Evidence from analogous compounds (e.g., 4-Hexyloxyaniline) shows bulkier groups require higher temperatures (e.g., 80–100°C vs. 60°C for methyl derivatives) to achieve comparable yields .

Basic: What are the solubility properties of this compound?

Methodological Answer:
Aniline hydrochlorides generally exhibit high water solubility due to ionic character. For example:

CompoundSolubility in WaterSolubility in Organic Solvents
Aniline hydrochlorideMiscibleEthanol, DMSO
4-(Cyclopentylsulfanyl)aniline HCl*Moderate (predicted)DMSO, DMF (limited in hexane)
*Predicted based on substituent hydrophobicity. Experimental Validation : Perform gradient solubility tests (e.g., shake-flask method) in buffered solutions (pH 1–7) to account for pH-dependent ionization .

Advanced: How can spectroscopic techniques resolve structural ambiguities in substituted aniline hydrochlorides?

Methodological Answer:

NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclopentylsulfanyl substitution (e.g., δ ~2.5–3.5 ppm for cyclopentyl protons, δ ~40–50 ppm for sulfur-bound carbons).

FTIR : Detect N–H stretching (2500–3000 cm⁻¹) and S–C aromatic bending (600–700 cm⁻¹).

XRD : Resolve crystal packing effects (e.g., hydrogen-bonding networks between NH₃⁺ and Cl⁻) .
Contradiction Alert : Discrepancies in FTIR peaks (e.g., shifted N–H stretches) may indicate incomplete salt formation or polymorphism, requiring TGA-DSC analysis .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Toxicity : Aniline hydrochlorides show acute oral toxicity (e.g., LD50 ~840–1070 mg/kg in rodents). Use PPE (gloves, respirators) to avoid inhalation/skin contact .
  • Storage : Store in airtight containers at ≤20°C; stability ≥6 years under anhydrous conditions .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does the cyclopentylsulfanyl group impact electrochemical properties in polymer nanocomposites?

Methodological Answer:
The sulfur atom in the substituent can enhance conductivity via doping. For example:

In Situ Polymerization : Incorporate 4-(Cyclopentylsulfanyl)aniline HCl into polyaniline/graphene composites (similar to PANI/Gr synthesis in ).

Conductivity Testing : Use four-probe resistivity measurements.
Results : Expected conductivity increase by 2–3 orders of magnitude compared to unsubstituted polyaniline due to sulfur’s electron-donating effects and graphene’s π-π stacking .

Basic: How to validate purity and stability of this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 column; validate against USP standards.
  • Stability Studies : Accelerated aging (40°C/75% RH for 6 months) with periodic purity checks .
    Data Table :
ParameterSpecificationMethod
Purity≥98%HPLC
Water Content≤0.5%Karl Fischer
Heavy Metals≤10 ppmICP-MS

Advanced: What computational tools predict the biological activity of this compound?

Methodological Answer:

  • QSAR Modeling : Use Schrödinger’s Maestro to correlate substituent descriptors (e.g., logP, polar surface area) with cytotoxicity.
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to predict metabolic pathways.
    Contradiction Note : Predicted low solubility (logP ~3.5) may limit bioavailability, requiring pro-drug strategies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Cyclopentylsulfanyl)aniline hydrochloride
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4-(Cyclopentylsulfanyl)aniline hydrochloride

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